molecular formula C15H14O4S B14630540 4-Acetylphenyl phenylmethanesulfonate CAS No. 56620-19-0

4-Acetylphenyl phenylmethanesulfonate

Cat. No.: B14630540
CAS No.: 56620-19-0
M. Wt: 290.3 g/mol
InChI Key: BYOMMUXOPHLVJK-UHFFFAOYSA-N
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Description

4-Acetylphenyl phenylmethanesulfonate is an organic compound with the molecular formula C15H14O4S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a phenylmethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylmethanesulfonate typically involves the sulfonylation of 4-acetylphenol with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Acetylphenyl phenylmethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-acetylphenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetyl group can undergo metabolic transformations, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Acetylphenyl methanesulfonate
  • Phenyl methanesulfonate
  • 4-Methylbenzenesulfonate derivatives

Comparison: 4-Acetylphenyl phenylmethanesulfonate is unique due to the presence of both an acetyl group and a phenylmethanesulfonate group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and biological research .

Properties

CAS No.

56620-19-0

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-acetylphenyl) phenylmethanesulfonate

InChI

InChI=1S/C15H14O4S/c1-12(16)14-7-9-15(10-8-14)19-20(17,18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

BYOMMUXOPHLVJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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